molecular formula C7H12ClN B2843251 1-Cyclopropylbut-3-yn-2-amine hydrochloride CAS No. 2241139-85-3

1-Cyclopropylbut-3-yn-2-amine hydrochloride

Cat. No. B2843251
CAS RN: 2241139-85-3
M. Wt: 145.63
InChI Key: GORYKSKUGKMTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylbut-3-yn-2-amine hydrochloride is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It is commonly used in scientific research to study the mechanism of action of monoamine oxidase enzymes and their role in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Reactivity
The compound "1-Cyclopropylbut-3-yn-2-amine hydrochloride" is an important intermediate in synthetic chemistry, offering a gateway to more complex structures. Its utility lies in its ability to undergo transformations that introduce or modify functional groups, leading to substances with potential biological or material applications. For example, the synthesis of 1-ethynylcyclopropylamine, a close relative, from cyclopropylacetylene represents a foundational step toward creating compounds with extended ethynyl groups, which are pivotal in the development of new materials and drugs (Kozhushkov et al., 2010).

Ring-Opening Reactions
Cyclopropyl groups, like those in "1-Cyclopropylbut-3-yn-2-amine hydrochloride," are known for their ring strain, making them susceptible to ring-opening reactions. These reactions can lead to the formation of compounds with diverse and complex structures. For instance, Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing the potential to synthesize compounds with significant pharmacological activity (Lifchits & Charette, 2008).

Enantioselective Synthesis
The enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, achievable through the hydroamination of strained trisubstituted alkenes, illustrates the compound's role in producing biologically active structures with specific stereochemistry. This method emphasizes the significance of "1-Cyclopropylbut-3-yn-2-amine hydrochloride" in accessing chiral molecules, which are essential in drug development and synthesis of natural products (Feng et al., 2019).

Cycloaddition Reactions
Cycloaddition reactions involving cyclopropenes and azomethine ylides demonstrate the compound's versatility in constructing complex heterocyclic structures. Such reactions are crucial for generating compounds with potential applications in medicinal chemistry and material science, illustrating the compound's utility in creating novel therapeutic agents (Filatov et al., 2017).

Bioconjugation Studies
While not directly related to "1-Cyclopropylbut-3-yn-2-amine hydrochloride," studies on amide formation by carbodiimide in aqueous media highlight the broader relevance of cyclopropyl-containing compounds in bioconjugation processes. These processes are fundamental in the development of biomaterials and bioactive molecules, showcasing the importance of understanding the reactivity and applications of cyclopropyl groups in biological contexts (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-cyclopropylbut-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)5-6-3-4-6;/h1,6-7H,3-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYKSKUGKMTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylbut-3-yn-2-amine hydrochloride

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